molecular formula C18H26N2O B4650041 N-cyclohexyl-4-(1-piperidinyl)benzamide

N-cyclohexyl-4-(1-piperidinyl)benzamide

Cat. No. B4650041
M. Wt: 286.4 g/mol
InChI Key: PEVRNIUBVNOWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(1-piperidinyl)benzamide (CP-55,940) is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. CP-55,940 has been used extensively in scientific research to investigate the role of the endocannabinoid system in health and disease.

Mechanism of Action

N-cyclohexyl-4-(1-piperidinyl)benzamide is a potent agonist of the cannabinoid receptors, which are found throughout the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes. When N-cyclohexyl-4-(1-piperidinyl)benzamide binds to the cannabinoid receptors, it activates a signaling pathway that can lead to a variety of effects, including pain relief, anti-inflammatory effects, and changes in mood and appetite.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(1-piperidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anti-anxiety and anti-depressant effects in animal models of anxiety and depression. In addition, N-cyclohexyl-4-(1-piperidinyl)benzamide has been shown to have anti-cancer effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-(1-piperidinyl)benzamide in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using N-cyclohexyl-4-(1-piperidinyl)benzamide is that it is a synthetic compound and may not accurately represent the effects of natural cannabinoids found in the body.

Future Directions

There are several future directions for research on N-cyclohexyl-4-(1-piperidinyl)benzamide and the endocannabinoid system. One area of research is the development of new drugs that target the endocannabinoid system for the treatment of various conditions. Another area of research is the investigation of the role of the endocannabinoid system in aging and age-related diseases. Finally, there is a need for further research on the safety and efficacy of cannabinoids for medical use.

Scientific Research Applications

N-cyclohexyl-4-(1-piperidinyl)benzamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in health and disease. It has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and depression. It has also been used to investigate the potential therapeutic benefits of cannabinoids for conditions such as epilepsy, multiple sclerosis, and cancer.

properties

IUPAC Name

N-cyclohexyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)20-13-5-2-6-14-20/h9-12,16H,1-8,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRNIUBVNOWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(piperidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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